![molecular formula C17H22N2O2 B2369114 N-(3-(1H-pyrrol-1-yl)propyl)-2-(4-ethoxyphenyl)acetamide CAS No. 1226429-95-3](/img/structure/B2369114.png)
N-(3-(1H-pyrrol-1-yl)propyl)-2-(4-ethoxyphenyl)acetamide
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Description
N-(3-(1H-pyrrol-1-yl)propyl)-2-(4-ethoxyphenyl)acetamide, also known as PEA-15, is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases. PEA-15 is a member of the phosphoprotein enriched in astrocytes (PEA) family and is involved in various cellular processes, including cell proliferation, apoptosis, and glucose metabolism.
Scientific Research Applications
Chemoselective Acetylation in Drug Synthesis
Chemoselective acetylation techniques, such as the one described by Magadum and Yadav (2018), highlight the importance of precise functional group modifications in the synthesis of complex molecules. This process is crucial for the development of intermediates like N-(2-hydroxyphenyl)acetamide, which serves as a key component in the synthesis of antimalarial drugs. The study emphasizes the role of enzymes as catalysts to achieve high selectivity and yield, underlining the potential application of similar methodologies in synthesizing related compounds, including N-(3-(1H-pyrrol-1-yl)propyl)-2-(4-ethoxyphenyl)acetamide for pharmaceutical purposes (Magadum & Yadav, 2018).
Coordination Complexes in Material Science
The formation of coordination complexes, as investigated by Chkirate et al. (2019), explores the structural and electronic properties of pyrazole-acetamide derivatives. These complexes exhibit significant antioxidant activity, suggesting the possibility of utilizing similar compounds in developing materials with antioxidant properties or in pharmacological applications aimed at mitigating oxidative stress (Chkirate et al., 2019).
Opioid Receptor Agonists for Pain Management
Research by Barlow et al. (1991) into N-[2-(1-pyrrolidinyl)ethyl]acetamides reveals their potential as kappa-opioid agonists, highlighting the therapeutic applications of these compounds in pain management. The study provides insight into the structural requirements for opioid receptor activity, which could be relevant for designing analogs of N-(3-(1H-pyrrol-1-yl)propyl)-2-(4-ethoxyphenyl)acetamide with similar pharmacological profiles (Barlow et al., 1991).
Catalytic Processes in Green Chemistry
Qun-feng (2008) discusses the green synthesis of N-(3-amino-4-methoxyphenyl)acetamide, an intermediate in dye production, via catalytic hydrogenation. This research underlines the importance of environmentally friendly catalysts and processes in chemical manufacturing, suggesting potential green chemistry applications for the synthesis of related compounds (Zhang Qun-feng, 2008).
properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-(3-pyrrol-1-ylpropyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-2-21-16-8-6-15(7-9-16)14-17(20)18-10-5-13-19-11-3-4-12-19/h3-4,6-9,11-12H,2,5,10,13-14H2,1H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFYQLGUKZYCKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCCCN2C=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-pyrrol-1-yl)propyl)-2-(4-ethoxyphenyl)acetamide |
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